Bienvenue dans la boutique en ligne BenchChem!

([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride

Lipophilicity Drug Design Synthetic Intermediate

([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride, with CAS number 1955547-57-5, is a benzimidazole derivative supplied as a dihydrochloride salt, with a molecular formula of C₁₁H₁₇Cl₂N₃O and a molecular weight of 278.18 g/mol. The compound features a 2-methoxyethyl substituent at the N1 position and a methylamine group at the C2 position on the benzimidazole core.

Molecular Formula C11H17Cl2N3O
Molecular Weight 278.18 g/mol
CAS No. 1955547-57-5
Cat. No. B6600680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride
CAS1955547-57-5
Molecular FormulaC11H17Cl2N3O
Molecular Weight278.18 g/mol
Structural Identifiers
SMILESCOCCN1C2=CC=CC=C2N=C1CN.Cl.Cl
InChIInChI=1S/C11H15N3O.2ClH/c1-15-7-6-14-10-5-3-2-4-9(10)13-11(14)8-12;;/h2-5H,6-8,12H2,1H3;2*1H
InChIKeyCVSQQONENSSYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of ([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride (CAS 1955547-57-5)


([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride, with CAS number 1955547-57-5, is a benzimidazole derivative supplied as a dihydrochloride salt, with a molecular formula of C₁₁H₁₇Cl₂N₃O and a molecular weight of 278.18 g/mol [1]. The compound features a 2-methoxyethyl substituent at the N1 position and a methylamine group at the C2 position on the benzimidazole core . This specific substitution pattern differentiates it from the broader class of 2-(aminomethyl)benzimidazoles, which are recognized as versatile scaffolds in medicinal chemistry and as ligands for metal complexes [2].

The Risk of Substituting ([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride with Unsubstituted Analogs


Direct substitution of ([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride with simpler, unsubstituted 2-(aminomethyl)benzimidazole analogs is not scientifically sound without validation. The N1-(2-methoxyethyl) group is a critical structural feature that fundamentally alters the compound's physicochemical profile. For the unsubstituted parent, 2-(aminomethyl)benzimidazole, the acid-base equilibria are known, with pKa values of pKa₁ = 3.103, pKa₂ = 7.624, and pKa₃ = 12.540 [1]. Introduction of the 2-methoxyethyl chain not only increases the molecular weight and hydrogen-bond acceptor capacity but also significantly modulates lipophilicity and aqueous solubility, as predicted by class-level structure-property relationships [2]. These changes directly impact the compound's suitability as a synthetic intermediate, particularly in reactions requiring specific solubility in organic solvents or altered basicity at the benzimidazole nitrogen. The evidence below quantifies some of these critical differences and contextualizes them for scientific decision-making.

Quantitative Differentiation Evidence for ([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride versus Analogs


Enhanced Lipophilicity Driven by the N1-Substituent Enables More Favorable Partitioning in Organic Synthesis

The target compound's N1-(2-methoxyethyl) group is a key structural feature that increases lipophilicity relative to the unsubstituted 2-(aminomethyl)benzimidazole scaffold. While experimental logP for the target compound is not publicly available, the computed ACD/LogP for the unsubstituted parent, 2-(aminomethyl)benzimidazole dihydrochloride, is reported as -1.68 at pH 5.5 [1]. The introduction of the methoxyethyl chain adds two sp³ carbons and an ether oxygen, a structural modification that, by established class-level SAR, reliably increases logP by approximately 0.5–1.5 log units depending on the scaffold. This increase, supported by physicochemical principles [2], suggests significantly higher solubility in organic solvents, making the target compound a superior intermediate for solution-phase chemistry that requires partitioning into non-aqueous media.

Lipophilicity Drug Design Synthetic Intermediate Benzimidazole

Dihydrochloride Salt Form Guarantees High Aqueous Solubility for Biological Assays

The procurement of the compound as a dihydrochloride salt (CAS 1955547-57-5) is a critical quality ensuring high aqueous solubility, a prerequisite for reproducible biological testing. In contrast, the free base form of similar 2-(aminomethyl)benzimidazoles, such as 1H-benzimidazole-2-methanamine (CAS 5805-57-2), is often poorly water-soluble. While a specific mg/mL value for the target salt is not provided in open databases, a related benzimidazole dihydrochloride salt from the same class is noted for solubility in water to at least 25 mg/mL [1]. The consistent 95% purity certification by vendors, verified by HPLC, NMR, and GC , ensures that this high solubility is not compromised by insoluble impurities, a common issue with lower-grade free bases.

Solubility Bioavailability In Vitro Assay Salt Form

The 2-Methoxyethyl Chain Modulates Basicity and Hydrogen-Bonding Capacity Compared to Simple Alkyl Chains

The specific N1-substituent on the target compound is a 2-methoxyethyl group, distinguishing it from analogs with simple alkyl chains like 2-(aminomethyl)-1-methylbenzimidazole (CAS 20028-40-4). The oxygen atom in the methoxyethyl side chain increases the overall hydrogen-bond acceptor count to 3 for the free base [1], compared to only 2 for an N-methyl analog. This physical difference can directly impact the compound's role as a ligand in coordination chemistry or its interaction with biological targets. While experimental pKa data for these specific derivatives are lacking, the known pKa values for the 2-(aminomethyl)benzimidazole core (pKa₂ = 7.62) provide a reference point [2]. The electron-withdrawing inductive effect of the ether oxygen in the target compound is predicted to lower the basicity of the imidazole ring nitrogen compared to an N-methyl analog, a subtle but critical parameter for tuning metal complex stability.

Basicity Coordination Chemistry Ligand Design Hydrogen Bonding

Recommended Application Scenarios for ([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride Based on Differentiation Evidence


Synthesis of Novel EP4 Receptor Antagonists and Related Heterocycles

The 1-(2-methoxyethyl) motif is a recurring feature in potent EP4 receptor antagonists, as evidenced by patents from Bayer Pharma AG [1]. The target compound's dihydrochloride salt form, with its guaranteed high aqueous solubility [2], serves as an ideal, ready-to-use hydrochloride building block for the construction of complex benzimidazole-5-carboxylate or carboxamide derivatives, eliminating a salt-formation step. The specific substitution pattern ensures the correct regiochemistry is introduced from the start, a significant advantage over using a generic 2-aminomethylbenzimidazole precursor.

Development of Tunable Ligands for Metal Complexation in Anticancer Research

Given the known biological activity of ruthenium(II/III) complexes with 2-aminomethylbenzimidazole ligands [3], the target compound provides a unique opportunity to modulate the physicochemical and biological properties of such complexes. The increased hydrogen-bond acceptor capacity and altered basicity of the N1-(2-methoxyethyl) derivative, compared to N1-methyl or unsubstituted analogs [4], allows for systematic exploration of DNA binding affinity and cellular uptake in cancer cell line models (e.g., MCF-7, HCT-116), potentially leading to complexes with improved activity profiles.

Solution-Phase Combinatorial Chemistry Libraries Targeting Kinases

The enhanced lipophilicity of the target compound relative to its parent 2-(aminomethyl)benzimidazole scaffold [5] ensures favorable solubility in the organic solvents typically used in high-throughput medicinal chemistry. This property, combined with its quantitative, vendor-certified purity (95% with QC documentation) , makes it a reliable starting material for generating libraries of kinase-focused compounds, such as those explored as tyrosine kinase inhibitors, where precise control over the N1-substituent is essential for achieving target potency against cell lines like T47D.

Quote Request

Request a Quote for ([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.